Riboflavin sodium phosphate, also known as Vitamin B2 sodium phosphate, serves as a vital water-soluble vitamin B2 derivative. [] This compound plays a crucial role in various biological processes as a precursor to flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), essential coenzymes for numerous redox reactions in living organisms. [, ]
Riboflavin sodium phosphate is classified as a ribitol phosphate and is the sodium phosphate salt form of riboflavin. This compound is recognized for its stability and solubility in water, making it suitable for various pharmaceutical applications. It can be synthesized through chemical reactions involving riboflavin and phosphorus oxychloride, leading to its use in medicinal formulations.
The synthesis of riboflavin sodium phosphate typically involves several key steps:
This method is advantageous due to its low cost, ease of control, and high yield, making it suitable for large-scale production.
Riboflavin sodium phosphate has a complex molecular structure characterized by its riboflavin backbone with an attached phosphate group. The molecular formula can be represented as C_17H_20N_4O_9P. The compound's structure includes:
This specific arrangement contributes to its biochemical activity and solubility properties.
Riboflavin sodium phosphate participates in various chemical reactions relevant to its function as a coenzyme in biological systems:
These reactions are crucial for its role in cellular metabolism and energy production.
The mechanism of action of riboflavin sodium phosphate primarily involves its role as a precursor for coenzymes such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are essential for:
Relevant data indicate that proper storage conditions are essential to maintain its efficacy in pharmaceutical applications .
Riboflavin sodium phosphate has several scientific uses:
Riboflavin sodium phosphate synthesis initiates with the esterification of riboflavin using phosphorus oxychloride (POCl₃) as the phosphorylating agent. This reaction occurs in anhydrous aprotic solvents like acetonitrile, with pyridine as a catalytic base [1] [4]. Pyridine neutralizes HCl generated during the reaction, preventing riboflavin degradation and shifting equilibrium toward product formation. The reaction mechanism proceeds in three stages:
Table 1: Esterification Reaction Parameters and Outcomes
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 30–37°C | Maximizes cyclic phosphate yield (85–90%) |
Pyridine:POCl₃ Molar Ratio | 0.56:1 | Minimizes byproducts (e.g., 6,7-dimethylisoalloxazine) |
Reaction Duration | 20–40 minutes | Prevents over-phosphorylation |
Solvent Composition | Anhydrous acetonitrile | Enhances solubility and reaction homogeneity |
The crystalline riboflavin-4′,5′-cyclic phosphate intermediate is isolated via filtration, with yields reaching 85–90% when seeded with 0.25–0.5% w/w crystalline template [7].
Achieving regioselective phosphorylation at the 5′-position is critical due to riboflavin’s multiple hydroxyl groups. Conventional POCl₃/pyridine systems yield ≤15% undesired isomers (2′-, 3′-, and 4′-phosphates) [6]. Advanced catalytic strategies include:
Table 2: Catalytic Systems for 5′-Selective Phosphorylation
Catalytic System | Regioselectivity (5′-isomer) | Industrial Feasibility |
---|---|---|
POCl₃/Pyridine | 85–88% | High (low cost, simple workup) |
Enzymatic (Riboflavin Kinase) | >95% | Low (high catalyst cost) |
Zn²⁺/POCl₃ | 90–92% | Moderate (requires ion removal) |
Post-reaction, isomers are separable via anion-exchange chromatography or selective crystallization at pH 5.5 [3] [6].
The cyclic phosphate intermediate undergoes acid-catalyzed hydrolysis to form riboflavin-5′-monophosphate. This step exhibits pH-dependent kinetics:
Industrial processes use tandem hydrolysis-neutralization:
Byproducts like riboflavin bisphosphates (3′,5′-, 4′,5′-) form if POCl₃ is in excess. Control strategies include:
Riboflavin sodium phosphate crystallizes in anhydrous (Form I) or dihydrate (Form II) forms, dictated by solvent polarity and temperature:
Crystallization kinetics are optimized via:
Table 3: Crystallization Parameters for Polymorphic Control
Condition | Anhydrous (Form I) | Dihydrate (Form II) |
---|---|---|
Solvent | Ethanol/water (≥90% ethanol) | Isopropanol/water (60–70% v/v) |
Temperature Profile | 45–55°C → 25°C | 25°C → 5°C |
Characteristic XRD Peaks | 8.7°, 15.3°, 26.5° (2θ) | 6.2°, 12.8°, 24.9° (2θ) |
Thermodynamic Stability | High | Moderate |
Hydrate conversion is suppressed by non-aqueous washes (methanol, ethanol) to remove residual water [2] [8].
Translating lab synthesis to batch production faces three key challenges:1. Filtration Limitations: Riboflavin cyclic phosphate forms fine particles that clog filters, extending filtration to >23 hours. Solutions include:- Reactor milling: In-situ particle size reduction via mechanical agitation [1].- Continuous centrifugation: Replaces batch filters, cutting processing time by 70% [3].2. Byproduct Accumulation: Industrial batches show 5–7% bisphosphates due to inhomogeneous mixing. Mitigation strategies:- Segmented flow reactors: Enhance mass transfer during esterification [3].- In-process HPLC monitoring: Detects intermediates for real-time adjustments [7].3. Drying Variability: Hydrate forms generate variable water content during tray drying. Solutions:- Fluidized-bed drying: Ensures uniform temperature distribution, reducing moisture to <10% [7] [9].
Process optimizations like crystallization seeding and gradient hydrolysis have increased commercial batch yields to 78–82%, approaching theoretical limits [3] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7